5-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole
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Overview
Description
5-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a sec-butoxymethyl group, a fluoroethyl group, and an iodine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.
Introduction of the sec-butoxymethyl group: This can be done through the reaction of the pyrazole derivative with sec-butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoroethyl and iodine groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(sec-butoxymethyl)-1-(2-chloroethyl)-4-iodo-1H-pyrazole
- 5-(sec-butoxymethyl)-1-(2-bromoethyl)-4-iodo-1H-pyrazole
- 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-chloro-1H-pyrazole
Uniqueness
5-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluoroethyl group can enhance its metabolic stability and bioavailability, while the iodine atom can facilitate radiolabeling for imaging studies.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FIN2O/c1-3-8(2)15-7-10-9(12)6-13-14(10)5-4-11/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUGXHVSMNVQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CCF)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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